molecular formula C8H17N3O3 B118575 tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate CAS No. 143634-52-0

tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate

Cat. No.: B118575
CAS No.: 143634-52-0
M. Wt: 203.24 g/mol
InChI Key: GUBUZSWYGSABPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C8H17N3O3. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of an amino group, an aminomethyl group, and a dimethylethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-1-(aminomethyl)-2-oxoethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and aminomethyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The amino and aminomethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1,3-diamino-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

143634-52-0

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-(1,3-diamino-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5(4-9)6(10)12/h5H,4,9H2,1-3H3,(H2,10,12)(H,11,13)

InChI Key

GUBUZSWYGSABPL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)N

Synonyms

Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.